molecular formula C10H8O3 B12959802 4-Hydroxy-5-methylcoumarin

4-Hydroxy-5-methylcoumarin

Cat. No.: B12959802
M. Wt: 176.17 g/mol
InChI Key: SGMVRLBDQDWGRZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methyl groups attached at the 4th and 5th positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-methylcoumarin can be synthesized through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, it can disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its solubility and reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

4-hydroxy-5-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMVRLBDQDWGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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